(S)-2-(1-Benzylpiperidin-3-yl)ethanamine is a chemical compound classified as a piperidine derivative. Its molecular formula is with a molecular weight of 246.36 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various neurological conditions.
The compound is sourced from various chemical suppliers and research institutions involved in synthetic organic chemistry. It falls under the category of amines, specifically secondary amines due to the presence of a nitrogen atom bonded to two carbon-containing groups. Piperidine derivatives are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine typically involves several key steps:
The molecular structure of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine can be represented as follows:
CC(C1CCN(C1)Cc2ccccc2)N
C1CC(CN(C1)CC2=CC=CC=C2)CC#N
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific biological activities or enhancing its pharmacological properties.
The mechanism of action of (S)-2-(1-Benzylpiperidin-3-yl)ethanamine involves its interaction with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.
Relevant data on these properties can be critical for formulating dosage forms in pharmaceutical applications.
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine has several applications in scientific research:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications within medicinal chemistry.
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5